![molecular formula C18H24N2O6 B14641169 Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate CAS No. 51865-72-6](/img/structure/B14641169.png)
Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate is an organic compound with the molecular formula C18H24N2O6. This compound is characterized by its complex structure, which includes a benzoyl group, a formyl group, and a pentanedioate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate typically involves multiple steps. One common method starts with the reaction of 4-aminobenzoyl chloride with diethyl pentanedioate in the presence of a base to form an intermediate product. This intermediate is then reacted with formyl methylamine under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Diethyl 3-({4-[carboxyl(methyl)amino]benzoyl}amino)pentanedioate.
Reduction: Diethyl 3-({4-[hydroxyl(methyl)amino]benzoyl}amino)pentanedioate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzoyl group can participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 3-({4-[formyl(ethyl)amino]benzoyl}amino)pentanedioate
- Diethyl 3-({4-[formyl(propyl)amino]benzoyl}amino)pentanedioate
- Diethyl 3-({4-[formyl(butyl)amino]benzoyl}amino)pentanedioate
Uniqueness
Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and benzoyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
51865-72-6 |
|---|---|
Formule moléculaire |
C18H24N2O6 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
diethyl 3-[[4-[formyl(methyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C18H24N2O6/c1-4-25-16(22)10-14(11-17(23)26-5-2)19-18(24)13-6-8-15(9-7-13)20(3)12-21/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,19,24) |
Clé InChI |
ADIQBDUPFTZBRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CC(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



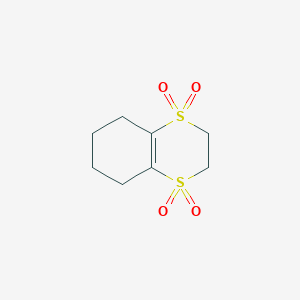

![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)
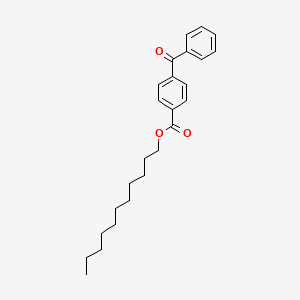


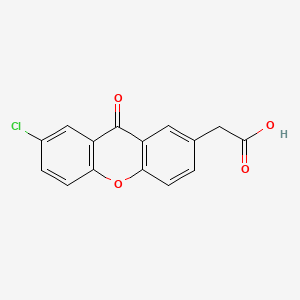
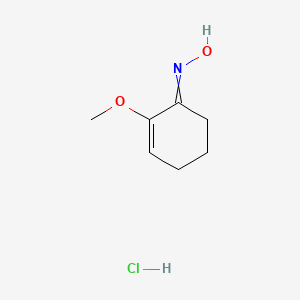
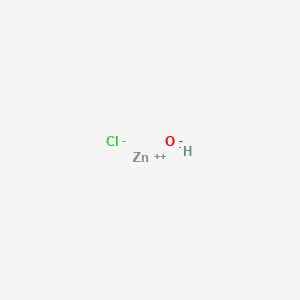
![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
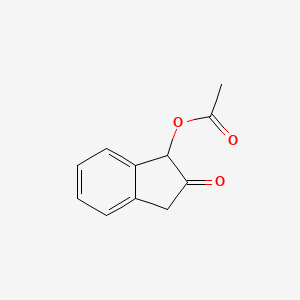
![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)
